molecular formula C15H18N2O4 B14853255 Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate

Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate

Cat. No.: B14853255
M. Wt: 290.31 g/mol
InChI Key: FRGRPLOPAXEEQU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate is a heterocyclic compound that features a unique structure combining a furan ring, an oxazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-hydroxypyridine with 2-furoyl chloride, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine, nitric acid, or acetic anhydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Brominated, nitrated, or acetylated furan derivatives.

Scientific Research Applications

Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors that are critical for cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

tert-butyl 2-(furan-2-yl)-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(18)17-7-6-11-10(9-17)16-13(20-11)12-5-4-8-19-12/h4-5,8H,6-7,9H2,1-3H3

InChI Key

FRGRPLOPAXEEQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(O2)C3=CC=CO3

Origin of Product

United States

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